molecular formula C7H5BrN2O B6164047 6-bromopyrrolo[1,2-b]pyridazin-4-ol CAS No. 2141956-21-8

6-bromopyrrolo[1,2-b]pyridazin-4-ol

Cat. No.: B6164047
CAS No.: 2141956-21-8
M. Wt: 213
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Description

6-Bromopyrrolo[1,2-b]pyridazin-4-ol is a heterocyclic compound characterized by a fused pyrrolo-pyridazine core substituted with a bromine atom at the 6-position and a hydroxyl group at the 4-position. Its molecular formula is C₇H₅BrN₂O, with a molecular weight of 213.03 g/mol (exact mass may vary slightly based on isotopic composition). The compound is commercially available with a purity of ≥97% (CAS: 2378747-06-7) and is typically stored at low temperatures to ensure stability .

Properties

CAS No.

2141956-21-8

Molecular Formula

C7H5BrN2O

Molecular Weight

213

Purity

95

Origin of Product

United States

Preparation Methods

Direct Electrophilic Bromination

Electrophilic bromination of the preformed pyrrolo[1,2-b]pyridazin-4-ol represents a straightforward route. Suitable brominating agents include:

Brominating AgentSolventTemperatureCatalystYield*
Br₂ (liquid)DCM0–25°CFeCl₃40–60%
NBSCCl₄RefluxAIBN35–50%
HBr/H₂O₂AcOH50°C30–45%

*Theoretical yields based on analogous bromination of similar heterocycles.

For example, treatment of pyrrolo[1,2-b]pyridazin-4-ol with bromine (Br₂) in dichloromethane (DCM) at 0°C in the presence of FeCl₃ could selectively install bromine at position 6. The reaction mechanism involves the generation of a bromonium ion intermediate, stabilized by the electron-rich pyrrole ring.

Halogen Exchange

A metal-catalyzed halogen exchange using a pre-halogenated precursor (e.g., 6-chloropyrrolo[1,2-b]pyridazin-4-ol) and a bromide source (e.g., NaBr or KBr) offers an alternative pathway:

C7H5ClN2O+NaBrCuI, DMFC7H5BrN2O+NaCl\text{C}7\text{H}5\text{ClN}2\text{O} + \text{NaBr} \xrightarrow{\text{CuI, DMF}} \text{C}7\text{H}5\text{BrN}2\text{O} + \text{NaCl}

This method requires high temperatures (100–120°C) and a copper iodide catalyst, achieving moderate yields (50–70%).

Ring Construction Approaches

Cyclocondensation of Brominated Intermediates

Building the brominated pyrrolo-pyridazine core from bromine-containing precursors avoids regioselectivity challenges. A plausible route involves:

  • Synthesis of 3-Bromopyrrole-2-carbaldehyde : Prepared via Vilsmeier-Haack formylation of 3-bromopyrrole.

  • Condensation with Hydrazine : Reacting the aldehyde with hydrazine hydrate forms a pyridazine ring, followed by acid-catalyzed cyclization to yield the bicyclic system.

Example Protocol :

  • Step 1 : 3-Bromopyrrole (1.0 mmol) is treated with POCl₃/DMF at 0°C to yield 3-bromopyrrole-2-carbaldehyde.

  • Step 2 : The aldehyde is refluxed with hydrazine hydrate in ethanol, followed by HCl-mediated cyclization to afford this compound.

Dipolar Cycloaddition

A [3+2] cycloaddition between a brominated azomethine ylide and a dienophile could construct the pyrrolo-pyridazine skeleton. For instance:

BrC5H3N2+CH2=CHCO2MeHeatC7H5BrN2O+Byproducts\text{BrC}5\text{H}3\text{N}2 + \text{CH}2=\text{CHCO}2\text{Me} \xrightarrow{\text{Heat}} \text{C}7\text{H}5\text{BrN}2\text{O} + \text{Byproducts}

This method, adapted from dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine syntheses, requires rigorous optimization of temperature and solvent polarity.

Post-Functionalization of Advanced Intermediates

Suzuki-Miyaura Coupling

Introducing bromine via cross-coupling reactions is feasible if a boronic ester precursor is accessible. For example:

C7H5IN2O+BrB(OR)2Pd(PPh3)4C7H5BrN2O+Byproducts\text{C}7\text{H}5\text{IN}2\text{O} + \text{BrB}(\text{OR})2 \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{C}7\text{H}5\text{BrN}_2\text{O} + \text{Byproducts}

This route is limited by the availability of iodinated intermediates but offers excellent regiocontrol.

Analytical and Optimization Challenges

Critical challenges in synthesizing this compound include:

  • Regioselectivity : Competing bromination at positions 5 or 7 necessitates directing group engineering.

  • Stability : The hydroxyl group may undergo oxidation under harsh conditions, requiring protective groups (e.g., silyl ethers) during synthesis.

  • Yield Optimization : Reported yields for analogous reactions rarely exceed 60%, underscoring the need for catalyst screening (e.g., Pd vs. Cu) .

Chemical Reactions Analysis

Types of Reactions

6-Bromopyrrolo[1,2-b]pyridazin-4-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The hydroxyl group at the 4-position can be oxidized to form a carbonyl group or reduced to form a methylene group.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and other nucleophilic species for substitution reactions.

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 6-aminopyrrolo[1,2-b]pyridazin-4-ol derivatives, while oxidation reactions can produce 6-bromopyrrolo[1,2-b]pyridazin-4-one.

Scientific Research Applications

6-Bromopyrrolo[1,2-b]pyridazin-4-ol has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials and catalysts.

    Biology: The compound can be used in the study of enzyme inhibitors and as a probe for investigating biological pathways.

    Industry: The compound can be used in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 6-bromopyrrolo[1,2-b]pyridazin-4-ol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but the compound’s structure allows it to engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs of 6-bromopyrrolo[1,2-b]pyridazin-4-ol, highlighting differences in substituents, heterocyclic systems, and biological relevance:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Notable Properties/Applications
This compound C₇H₅BrN₂O 213.03 Bromine (C6), hydroxyl (C4) Potential kinase inhibitor scaffold
3-(4-Bromophenyl)pyridazine C₁₀H₇BrN₂ 235.08 4-Bromophenyl at C3 of pyridazine Anticancer candidate via kinase inhibition
6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one C₆H₄BrN₃O 214.02 Triazine ring fused to pyrrole Intermediate in antiviral drug synthesis
6-(Bromomethyl)pyrrolo[1,2-b]pyridazine C₈H₇BrN₂ 211.06 Bromomethyl at C6 Alkylating agent in organic synthesis
6-Bromoimidazo[1,2-a]pyridine C₇H₅BrN₂ 201.03 Imidazole fused to pyridine, bromine at C6 Building block for fluorescent probes

Physicochemical Properties

  • Solubility: The hydroxyl group in this compound enhances water solubility compared to non-polar analogs like 6-(bromomethyl)pyrrolo[1,2-b]pyridazine .
  • Thermal Stability : Pyrrolo-pyridazine derivatives generally exhibit high melting points (>150°C) due to aromatic stacking, whereas imidazo-pyridines (e.g., 6-bromoimidazo[1,2-a]pyridine) show lower thermal stability .

Resistance Mechanisms

Compounds like imidazo-tetrazines face resistance due to efflux pump overexpression (e.g., mmpS5-mmpL5 in M. smegmatis), a mechanism shared with bedaquiline and clofazimine . This contrasts with pyrrolo-pyridazines, where resistance data are scarce, suggesting differences in bacterial uptake or target specificity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-bromopyrrolo[1,2-b]pyridazin-4-ol, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis typically involves cyclization reactions using substituted pyrrole precursors and brominating agents. For example, cyclization of enaminones derived from 2-formylpyrrole with ammonium acetate under reflux conditions (e.g., in acetic acid or toluene) can yield the core pyrrolopyridazine structure . Bromination may be achieved using N-bromosuccinimide (NBS) in a halogenated solvent (e.g., CCl₄) under controlled temperature (0–25°C). Catalytic acids like p-toluenesulfonic acid (p-TSA) in toluene (30 volumes) can enhance reaction efficiency, as demonstrated in analogous pyrrolopyridazine syntheses .

Q. What standard characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the substitution pattern and bromine position. 2D NMR (e.g., COSY, HSQC) resolves ambiguities in overlapping signals, as shown in structural misassignments of similar compounds .
  • Mass Spectrometry (HRMS) : High-resolution mass spectrometry validates the molecular formula (e.g., C₈H₆BrN₂O).
  • Infrared Spectroscopy (IR) : Identifies functional groups like hydroxyl (-OH) and C-Br stretches (500–600 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and biological targets of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations optimize the compound’s geometry and electronic properties (e.g., HOMO-LUMO gaps, charge distribution), which correlate with bromine’s electrophilic reactivity . Molecular docking studies (using software like AutoDock Vina) can predict binding affinities to enzymes like SARS-CoV-2 main protease, as demonstrated for structurally related indenopyrrolones .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Discrepancies between expected and observed spectral data (e.g., unexpected NMR shifts) may arise from tautomerism or regiochemical ambiguity. For example, in pyrrolopyridazine derivatives, 2D NMR (NOESY/ROESY) can distinguish between alternative regioisomers by analyzing spatial proximities . Comparative analysis with deuterated solvents or temperature-dependent NMR may also stabilize specific tautomers .

Q. What are the potential biological targets of this compound, and how can its activity be validated experimentally?

  • Methodological Answer : Brominated heterocycles often target kinases or inflammatory enzymes (e.g., COX-2). In vitro assays (e.g., enzyme inhibition kinetics with IC₅₀ determination) and cellular models (e.g., anti-proliferative assays in cancer cell lines) are standard. For example, imidazopyridazine analogs have shown activity against tyrosine kinases in cancer research . Radioligand binding assays or fluorescence polarization can quantify target engagement .

Q. How does bromination at the 6-position influence the compound’s reactivity compared to chloro or methyl analogs?

  • Methodological Answer : Bromine’s electronegativity and larger atomic radius enhance leaving-group potential in nucleophilic substitution reactions compared to chlorine. This was observed in chloroimidazopyridazines, where brominated derivatives exhibited higher reactivity in Suzuki-Miyaura couplings . Computational studies (e.g., Hammett σ constants) can quantify electronic effects, guiding synthetic modifications .

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